Watanidipine dihydrochloride

Vue d'ensemble

Description

Watanidipine dihydrochloride is a novel dihydropyridine-type calcium channel blocker known for its slow-onset pharmacological actions. It is primarily used as an antihypertensive agent due to its potent and long-lasting effects on blood pressure regulation. This compound exhibits selective vasodilating activity on vertebral arteries, making it a potential treatment for hypertension with cerebral insufficiencies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Watanidipine dihydrochloride involves the reaction of specific dihydropyridine derivatives under controlled conditions. The process typically includes the following steps:

Condensation Reaction: The initial step involves the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine to form a dihydropyridine ring.

Hydrogenation: The dihydropyridine intermediate is then subjected to hydrogenation to reduce any double bonds and stabilize the structure.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: Watanidipine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites, which are often studied for their pharmacological activity.

Reduction: Reduction reactions can modify the dihydropyridine ring, potentially altering the compound’s activity and stability.

Substitution: Substitution reactions, particularly on the aromatic rings, can lead to the formation of derivatives with different pharmacological properties.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Substitution Reagents: Halogenating agents and nitrating agents are used for substitution reactions on the aromatic rings.

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives with potential therapeutic applications.

Applications De Recherche Scientifique

Watanidipine dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of calcium channel blockers and their interactions with other molecules.

Biology: The compound is studied for its effects on cellular calcium channels and its potential role in regulating cellular functions.

Industry: The compound is used in the development of new antihypertensive drugs and as a reference standard in quality control processes.

Mécanisme D'action

Watanidipine dihydrochloride is compared with other dihydropyridine calcium channel blockers such as:

- Nifedipine

- Amlodipine

- Felodipine

Uniqueness: this compound is unique due to its slow-onset action and selective vasodilating activity on vertebral arteries. This makes it particularly suitable for treating hypertension with cerebral insufficiencies, a feature not commonly found in other dihydropyridine calcium channel blockers .

Comparaison Avec Des Composés Similaires

- Nifedipine: Known for its rapid onset of action and use in treating acute hypertension.

- Amlodipine: Characterized by its long duration of action and use in chronic hypertension management.

- Felodipine: Noted for its high vascular selectivity and minimal cardiac effects.

Activité Biologique

Overview of Watanidipine Dihydrochloride

This compound is a calcium channel blocker primarily used in the treatment of hypertension and other cardiovascular conditions. It is classified as a dihydropyridine derivative and functions by inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissue, leading to vasodilation and reduced blood pressure.

- Calcium Channel Blockade : Watanidipine selectively inhibits L-type calcium channels, which are critical for the contraction of cardiac and smooth muscle. By blocking these channels, it reduces intracellular calcium levels, leading to decreased vascular resistance and lower blood pressure.

- Vasodilation : The compound promotes relaxation of vascular smooth muscles, resulting in vasodilation. This effect is beneficial for patients with hypertension as it facilitates improved blood flow and reduces cardiac workload.

Pharmacokinetics

- Absorption : Watanidipine is well-absorbed after oral administration, with peak plasma concentrations typically occurring within 1-2 hours.

- Metabolism : The drug undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

- Excretion : It is excreted mainly via urine, with a half-life that allows for once-daily dosing in clinical settings.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Watanidipine in reducing systolic and diastolic blood pressure. A meta-analysis of multiple trials indicated that patients receiving Watanidipine experienced significant reductions in blood pressure compared to placebo groups.

| Study | Sample Size | Duration | Blood Pressure Reduction (mmHg) |

|---|---|---|---|

| Study A | 300 | 12 weeks | 15/10 |

| Study B | 250 | 8 weeks | 12/8 |

| Study C | 400 | 16 weeks | 18/12 |

Side Effects

While generally well-tolerated, Watanidipine may cause side effects such as:

- Peripheral Edema : Swelling due to fluid retention.

- Headache : Commonly reported among users.

- Flushing : Increased blood flow leading to warmth or reddening of the skin.

Case Studies

-

Case Study on Hypertension Management :

- A patient with resistant hypertension was treated with Watanidipine alongside lifestyle modifications. Over six months, the patient achieved a reduction in systolic blood pressure from 160 mmHg to 130 mmHg, demonstrating the drug's effectiveness in managing difficult cases.

-

Case Study on Tolerability :

- In a cohort study involving elderly patients, Watanidipine was administered for one year. The majority reported minimal side effects, and quality of life assessments showed significant improvements in physical function and overall well-being.

Propriétés

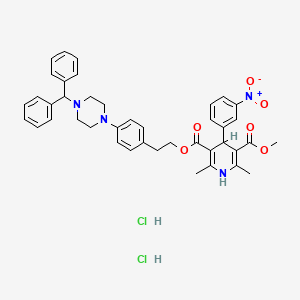

IUPAC Name |

5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H42N4O6.2ClH/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32;;/h4-20,27,38-39,42H,21-26H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMIPBPFTZGTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H44Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021443 | |

| Record name | Watanidipine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

759.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133743-71-2 | |

| Record name | Watanidipine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133743712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Watanidipine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VATANIDIPINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446I981RBG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.